molecular formula C14H15N3O2 B11057237 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide

Cat. No.: B11057237
M. Wt: 257.29 g/mol
InChI Key: CKAZIKBHOJVYFI-UHFFFAOYSA-N
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Description

N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core . This is followed by the introduction of the furan ring through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles, resulting in substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE is unique due to its combined benzimidazole and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-methyl-2,3-dihydrofuran-4-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-9-10(6-7-19-9)14(18)15-8-13-16-11-4-2-3-5-12(11)17-13/h2-5H,6-8H2,1H3,(H,15,18)(H,16,17)

InChI Key

CKAZIKBHOJVYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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